molecular formula C4H8O4 B3184052 2-hydroxyethyl Methyl Carbonate CAS No. 106729-72-0

2-hydroxyethyl Methyl Carbonate

Cat. No.: B3184052
CAS No.: 106729-72-0
M. Wt: 120.1 g/mol
InChI Key: JJRXNONHGBNFSK-UHFFFAOYSA-N
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Description

2-Hydroxyethyl methyl carbonate is an organic compound with the molecular formula C4H8O4. It is also known as carbonic acid, 2-hydroxyethyl methyl ester. This compound is a carbonate ester, which means it contains the carbonate functional group (–O–C(=O)–O–) linked to a hydroxyethyl group and a methyl group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl methyl carbonate can be synthesized through the reaction of ethylene carbonate with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions and can be represented as follows:

Ethylene carbonate+Methanol2-Hydroxyethyl methyl carbonate+Water\text{Ethylene carbonate} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Ethylene carbonate+Methanol→2-Hydroxyethyl methyl carbonate+Water

The reaction is catalyzed by tetraethylammonium halides, which facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl methyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water to yield methanol and ethylene glycol.

    Transesterification: It can react with other alcohols to form different carbonate esters.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of an acid or base catalyst.

    Transesterification: Requires an alcohol and a catalyst, such as an alkoxide or an acid.

    Esterification: Involves the use of carboxylic acids and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products Formed

    Hydrolysis: Methanol and ethylene glycol.

    Transesterification: Various carbonate esters depending on the alcohol used.

    Esterification: Esters formed from the reaction with carboxylic acids.

Scientific Research Applications

2-Hydroxyethyl methyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-hydroxyethyl methyl carbonate exerts its effects involves its ability to undergo hydrolysis and transesterification reactions. These reactions allow it to interact with various molecular targets and pathways, facilitating the formation of new compounds and materials. The hydroxyl and carbonate groups play a crucial role in these interactions, enabling the compound to participate in a wide range of chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Ethylene carbonate: Similar in structure but lacks the methyl group.

    Propylene carbonate: Contains a propyl group instead of a hydroxyethyl group.

    Dimethyl carbonate: Contains two methyl groups instead of a hydroxyethyl group.

Uniqueness

2-Hydroxyethyl methyl carbonate is unique due to the presence of both a hydroxyethyl group and a methyl group, which confer distinct chemical properties. This combination allows it to participate in specific reactions that other carbonate esters may not undergo as efficiently. Its ability to form stable films and coatings makes it particularly valuable in industrial applications .

Properties

CAS No.

106729-72-0

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

IUPAC Name

2-hydroxyethyl methyl carbonate

InChI

InChI=1S/C4H8O4/c1-7-4(6)8-3-2-5/h5H,2-3H2,1H3

InChI Key

JJRXNONHGBNFSK-UHFFFAOYSA-N

SMILES

COC(=O)OCCO

Canonical SMILES

COC(=O)OCCO

Origin of Product

United States

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